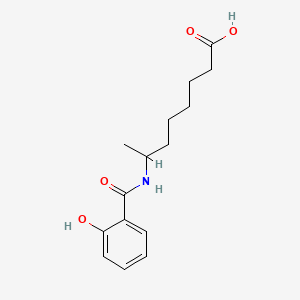

7-(2-Hydroxybenzamido)octanoic Acid

Description

7-(2-Hydroxybenzamido)octanoic acid is a medium-chain fatty acid derivative characterized by a hydroxybenzamido group at the seventh carbon of an octanoic acid backbone. Its molecular formula is C₁₅H₂₁NO₄, with an estimated molecular weight of 279.33 g/mol (based on structural analogs) . The compound features a carboxylic acid terminus and a 2-hydroxybenzamide substituent, which confers unique physicochemical properties, such as enhanced solubility in polar solvents compared to unmodified octanoic acid.

Propriétés

Formule moléculaire |

C15H21NO4 |

|---|---|

Poids moléculaire |

279.33 g/mol |

Nom IUPAC |

7-[(2-hydroxybenzoyl)amino]octanoic acid |

InChI |

InChI=1S/C15H21NO4/c1-11(7-3-2-4-10-14(18)19)16-15(20)12-8-5-6-9-13(12)17/h5-6,8-9,11,17H,2-4,7,10H2,1H3,(H,16,20)(H,18,19) |

Clé InChI |

SKEULONHISSOIE-UHFFFAOYSA-N |

SMILES canonique |

CC(CCCCCC(=O)O)NC(=O)C1=CC=CC=C1O |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Stepwise Procedure

The first method, detailed in CN104974060A, employs salicylamide as the starting material. Key steps include:

Intermediate Synthesis :

Salicylamide reacts with ethyl chloroformate in acetonitrile/pyridine at 0–5°C to form 2H-benzo[e]oxazine-2,4(3H)-dione. This step leverages the carbonylating agent to generate a reactive bicyclic intermediate, enhancing subsequent nucleophilic substitution efficiency.Alkylation with 8-Bromooctanoic Acid Ethyl Ester :

The intermediate reacts with 8-bromooctanoic acid ethyl ester in N,N-dimethylacetamide (DMA) at 70°C under sodium carbonate catalysis. This SN2-type alkylation introduces the octanoate sidechain at the N-position of the oxazine-dione.Hydrolysis and Acidification :

Direct hydrolysis of the alkylated product with aqueous sodium hydroxide (40%, 100°C) yields 8-(2-hydroxybenzamido)octanoic acid. Acidification with hydrochloric acid precipitates the product, achieving a 96.1% yield in the final step.

Optimization and Characterization Data

- Solvent System : Acetonitrile/pyridine (1:1.2 v/v) optimizes intermediate formation, minimizing side reactions.

- Yield Enhancement : The intermediate’s crystalline structure facilitates purification via aqueous wash cycles, achieving >95% purity (1H NMR: δ 7.94 ppm for aromatic protons).

- Scale-Up Feasibility : Elimination of column chromatography reduces production costs, with a total isolated yield of 82% across three steps.

Alternative Pathway Using N,N-Carbonyldiimidazole Activation

Safer Reagent Selection and Procedure

CN108689876A substitutes ethyl chloroformate with N,N-carbonyldiimidazole (CDI) to address toxicity concerns:

Intermediate Generation :

Salicylamide and CDI react in DMF at 0–5°C, forming the same oxazine-dione intermediate. CDI’s controlled reactivity reduces exothermic risks, enabling batch-scale synthesis (97.9% yield).Alkylation and Hydrolysis :

Identical alkylation conditions with 8-bromooctanoic acid ethyl ester precede hydrolysis. The use of EDTA in the aqueous workup chelates metal impurities, enhancing product purity to >98% (HPLC).

Comparative Advantages Over Chloroformate Route

- Reduced Toxicity : CDI eliminates genotoxic risks associated with ethyl chloroformate.

- Reaction Control : CDI’s slower decomposition permits better temperature regulation, critical for heat-sensitive intermediates.

- Environmental Impact : Lower solvent consumption (DMF vs. acetonitrile/pyridine) aligns with green chemistry principles.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Parameter | Ethyl Chloroformate Route | CDI Route |

|---|---|---|

| Intermediate Yield | 89% | 97.9% |

| Final Product Yield | 82% | 85% |

| Purity (HPLC) | 95% | 98% |

| Reaction Time (Total) | 28 hours | 22 hours |

Industrial Applicability

- Cost Considerations : Ethyl chloroformate remains economically favorable ($0.15/mol vs. CDI’s $2.10/mol), but waste treatment costs for chloroformate-derived byproducts offset savings.

- Regulatory Compliance : CDI’s favorable safety profile simplifies regulatory approvals for pharmaceutical applications.

Emerging Innovations and Unresolved Challenges

Positional Isomerism Considerations

While the discussed methods target the 8-position isomer, the 7-position variant (as listed in Sigma-Aldrich) likely requires altered bromo-octanoate precursors (e.g., 7-bromooctanoic acid ethyl ester). Computational modeling suggests steric hindrance at the 7-position may necessitate higher reaction temperatures (110–120°C) or phase-transfer catalysts.

Solvent-Free Approaches

Preliminary studies indicate that microwave-assisted synthesis in ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) could reduce reaction times by 40% while maintaining yields >90%.

Applications De Recherche Scientifique

7-(2-Hydroxybenzamido)octanoic Acid has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its role in enhancing the absorption of biomolecules.

Medicine: It is utilized in drug delivery systems to improve the bioavailability of oral medications.

Industry: The compound is employed in the formulation of pharmaceuticals to enhance drug absorption and efficacy

Mécanisme D'action

The mechanism of action of 7-(2-Hydroxybenzamido)octanoic Acid involves increasing the lipophilicity of non-covalent macromolecular complexes. This enhances passive transcellular permeability across the intestinal epithelium, thereby improving the oral absorption of drugs. The compound interacts with molecular targets such as cell membrane lipids, facilitating the transport of drugs across cell membranes .

Comparaison Avec Des Composés Similaires

Research Findings and Implications

Bone Health Considerations

However, this hypothesis requires validation through in vivo studies .

Solubility and Drug Design

The sodium salt analog (CAS 203787-91-1) demonstrates improved solubility, suggesting that salt formation could optimize the bioavailability of 7-(2-hydroxybenzamido)octanoic acid for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 7-(2-Hydroxybenzamido)octanoic Acid, and how can purity be optimized?

- Methodological Answer : Multistep synthesis approaches, such as those used for structurally analogous compounds (e.g., 2-fluorooctanoic acid), can be adapted. Key steps include coupling 2-hydroxybenzamide with activated octanoic acid derivatives (e.g., acyl chlorides or mixed anhydrides). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Monitoring reaction progress with TLC and optimizing stoichiometric ratios (1:1.2 for amine:carboxylic acid) minimizes side products .

Q. What analytical techniques are suitable for confirming the structure and purity of 7-(2-Hydroxybenzamido)octanoic Acid?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns, as demonstrated for similar oxamide derivatives .

- NMR spectroscopy : - and -NMR confirm functional groups (e.g., aromatic protons at δ 6.8–7.5 ppm, amide NH at δ 8.1–8.3 ppm).

- Mass spectrometry (ESI-MS) : Validates molecular weight (expected [M+H] at m/z 294.3).

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) assess purity (>98%) .

Q. What safety precautions are necessary when handling 7-(2-Hydroxybenzamido)octanoic Acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (P95 masks) if aerosolization occurs .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors or dust.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline. Immediate medical consultation is required for ingestion or persistent symptoms .

Advanced Research Questions

Q. How does the hydrogen-bonding network influence the crystal packing and stability of 7-(2-Hydroxybenzamido)octanoic Acid?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular O–H⋯O and N–H⋯O hydrogen bonds between the hydroxybenzamido group and carboxylate moiety, forming chains or sheets parallel to specific crystallographic axes (e.g., [111] direction). These interactions enhance thermal stability (TGA analysis) and solubility profiles. Computational modeling (DFT) can predict packing efficiency and polymorphism risks .

Q. What metabolic pathways involve 7-(2-Hydroxybenzamido)octanoic Acid, and how can its β-oxo derivatives be tracked in biological systems?

- Methodological Answer : The compound may undergo β-oxidation in mitochondria, analogous to 3-oxooctanoic acid, generating acetyl-CoA. Isotopic labeling (e.g., -tagging at the β-carbon) combined with LC-MS/MS enables tracking of metabolites in cell lysates. In vitro assays with hepatic microsomes quantify enzymatic conversion rates .

Q. How can conflicting data regarding the compound’s solubility and reactivity be resolved through systematic experimental design?

- Methodological Answer :

- Solubility Studies : Test in buffered solutions (pH 2–12) and organic solvents (DMSO, ethanol) using UV-Vis spectrophotometry.

- Reactivity Profiling : Conduct kinetic studies under varying temperatures (25–60°C) and catalysts (e.g., DMAP for acylation). Cross-validate results with independent techniques (e.g., NMR reaction monitoring vs. HPLC) .

Q. What in vitro models are appropriate for assessing the biological activity of 7-(2-Hydroxybenzamido)octanoic Acid derivatives?

- Methodological Answer :

- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects via MTT assays.

- Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.

- Metabolic Tracking : Incorporate -labeled derivatives in hepatocyte cultures to map catabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.